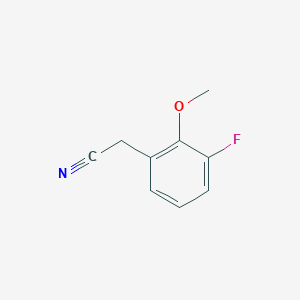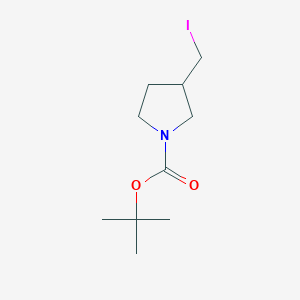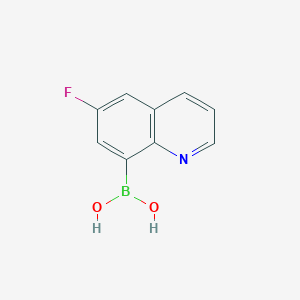
(6-Fluoroquinolin-8-yl)boronic acid
Übersicht
Beschreibung
“(6-Fluoroquinolin-8-yl)boronic acid” is a chemical compound with the molecular formula C9H7BFNO2 . It has an average mass of 190.967 Da and a monoisotopic mass of 191.055389 Da . This compound is used extensively in scientific research due to its unique properties, enabling breakthroughs in various fields.
Synthesis Analysis
“(6-Fluoroquinolin-8-yl)boronic acid” can be a valuable building block in organic synthesis due to the presence of the boronic acid functional group. Boronic acids are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of “(6-Fluoroquinolin-8-yl)boronic acid” includes a boronic acid functional group attached to a 6-fluoroquinolin-8-yl group . The structure is characterized by the presence of 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis
Boronic acids, such as “(6-Fluoroquinolin-8-yl)boronic acid”, are known to participate in various coupling reactions to form carbon-carbon bonds. They can form reversible covalent bonds with certain functional groups, such as diols and cis-diols.Physical And Chemical Properties Analysis
“(6-Fluoroquinolin-8-yl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 403.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.1±3.0 kJ/mol and a flash point of 198.0±31.5 °C . The compound has a molar refractivity of 48.8±0.4 cm3 and a molar volume of 138.9±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- The Ir-catalyzed C–H borylation of fluoroquinolines, including (6-Fluoroquinolin-8-yl)boronic acid, facilitates important transformations relevant to medicinal chemistry, particularly in the synthesis of fluoroquinolones, which are the core structure of many antibiotics (Hickey et al., 2022).
Sensor Design
- A new 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function, similar in structure to (6-Fluoroquinolin-8-yl)boronic acid, demonstrated selective on-off-type fluoroionophoric properties for Hg(2+) ions in aqueous solution (Moon et al., 2004).
- Novel water-soluble styrylquinolinium boronic acid, a derivative of (6-Fluoroquinolin-8-yl)boronic acid, served as a ratiometric reagent for rapid detection of hypochlorite ion, exhibiting high selectivity and fast response (Wang et al., 2013).
Materials Science
- The synthesis of luminescent fluorinated organoboron compounds, including derivatives of (6-Fluoroquinolin-8-yl)boronic acid, has applications in developing luminescent materials. These materials have potential in optoelectronic devices like OLEDs due to their significant emission quantum yields (Ugolotti et al., 2007).
Luminescent Devices
- A class of cheap, easily-synthesizable, and modifiable organic luminescent materials was developed using 1,2-phenylenediboronic acid and 8-hydroxyquinoline, related to (6-Fluoroquinolin-8-yl)boronic acid. These materials showed promise in OLED applications due to their notable emission lifetime and quantum yield (Jarzembska et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMJHIHYGRDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674726 | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroquinolin-8-yl)boronic acid | |
CAS RN |
1072951-44-0 | |
| Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



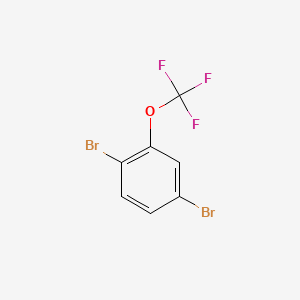
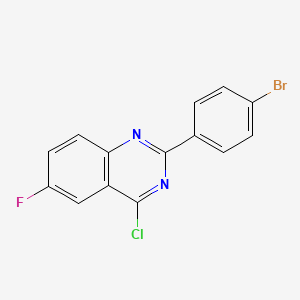
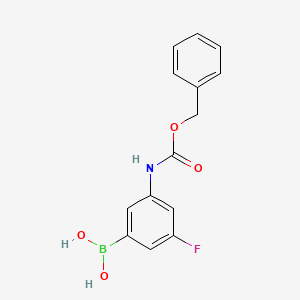

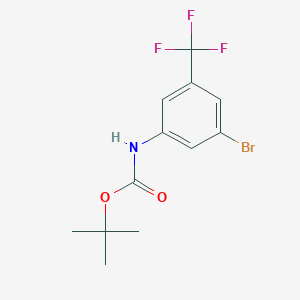
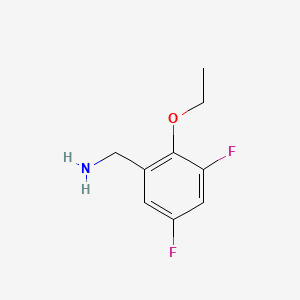
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
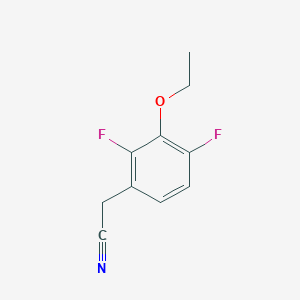
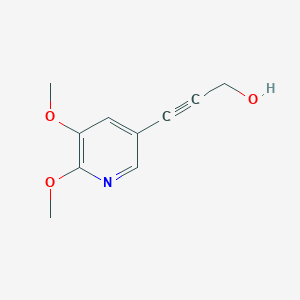
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
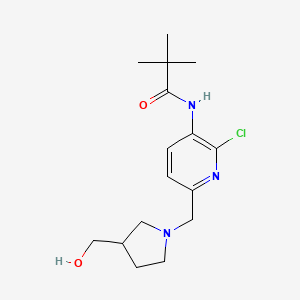
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
